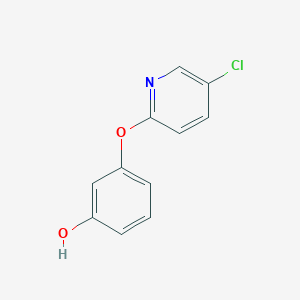

3-(5-Chloro-pyridin-2-yloxy)-phenol

Description

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

3-(5-chloropyridin-2-yl)oxyphenol |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-5-11(13-7-8)15-10-3-1-2-9(14)6-10/h1-7,14H |

InChI Key |

PIBVZOXLILYTCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of -OCH₃ (methoxy) in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol reduces polarity compared to the phenolic -OH in the target compound, likely lowering aqueous solubility but improving membrane permeability .

- Aminomethyl Modification: The aminomethyl group in 2-[4-(Aminomethyl)-2-chlorophenoxy]-5-pyridin-2-ylphenol introduces a basic nitrogen, enabling salt formation and enhancing bioavailability .

- Halogen Variation: Replacing chlorine with fluorine in (2-Chloro-5-fluoropyridin-3-yl)methanol may alter metabolic stability and electronic distribution due to fluorine’s strong electron-withdrawing effect .

Preparation Methods

Reaction of 5-Chloro-2,3-Difluoropyridine with Phenolic Substrates

A widely cited method involves the condensation of 5-chloro-2,3-difluoropyridine with resorcinol (1,3-dihydroxybenzene) under basic conditions. The reaction proceeds via nucleophilic displacement of the fluorine atom at the pyridine’s 2-position by the phenolic oxygen:

-

Reactants :

-

5-Chloro-2,3-difluoropyridine (1.0 equiv)

-

Resorcinol (1.2 equiv)

-

Potassium hydroxide (1.5 equiv)

-

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Conditions : Stirred at 25–50°C under nitrogen for 6–12 hours.

-

Workup :

-

Quenching with ice-water

-

Extraction with diethyl ether (3×)

-

Washing with brine and drying over MgSO₄

-

Crystallization from ethanol

-

Mechanistic Insights :

Alternative Halogenated Pyridine Substrates

Substituting 5-chloro-2,3-difluoropyridine with 2,5-dichloropyridine reduces costs but requires harsher conditions. A solvent-free "melt method" achieves this:

-

Reactants :

-

2,5-Dichloropyridine (1.0 equiv)

-

Resorcinol (1.1 equiv)

-

-

Conditions : Heated at 150°C under nitrogen for 8 hours.

-

Workup :

-

Dissolution in methyl ethyl ketone

-

Filtration to remove unreacted solids

-

Column chromatography (silica gel, hexane/ethyl acetate)

-

Trade-offs :

-

Advantage : Eliminates solvent use, reducing environmental impact.

-

Challenge : Lower regioselectivity due to competing substitution at pyridine’s 5-chloro position.

Ullmann-Type Coupling for Enhanced Regiocontrol

Copper-Catalyzed Coupling

The Ullmann reaction improves regioselectivity by leveraging copper catalysts to couple 5-chloro-2-iodopyridine with resorcinol:

-

Reactants :

-

5-Chloro-2-iodopyridine (1.0 equiv)

-

Resorcinol (1.0 equiv)

-

Copper(I) iodide (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

-

Solvent : Dimethylformamide (DMF)

-

Conditions : Heated at 110°C for 24 hours.

-

Workup :

-

Dilution with water

-

Extraction with ethyl acetate (3×)

-

Rotary evaporation followed by recrystallization

-

Key Observations :

-

The iodine leaving group enhances reactivity compared to fluorine or chlorine.

-

Ligands like 1,10-phenanthroline stabilize the copper catalyst, suppressing side reactions.

Precursor Synthesis and Scalability

Preparation of 5-Chloro-2,3-Difluoropyridine

The fluorinated pyridine precursor is synthesized via halogen exchange:

-

Reactants :

-

2,3,5-Trichloropyridine (1.0 equiv)

-

Cesium fluoride (3.0 equiv)

-

-

Solvent : Sulfolane

-

Conditions : Heated at 180°C for 48 hours.

-

Distillation : Isolated via fractional distillation (b.p. 92–94°C).

Scalability Note :

-

Cesium fluoride’s hygroscopic nature necessitates anhydrous conditions for consistent yields.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for synthesizing 3-(5-chloro-pyridin-2-yloxy)-phenol:

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-2,3-difluoropyridine, Resorcinol | DMSO, KOH, 50°C | 72 | 98 |

| Melt Method | 2,5-Dichloropyridine, Resorcinol | Solvent-free, 150°C | 65 | 95 |

| Ullmann Coupling | 5-Chloro-2-iodopyridine, Resorcinol | DMF, CuI, 110°C | 68 | 97 |

Critical Factors Influencing Yield :

-

Leaving Group Reactivity : Iodine > Fluorine > Chlorine.

-

Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.

-

Base Strength : Strong bases (e.g., KOH) improve nucleophilicity but may degrade sensitive substrates.

Optimization Strategies and Challenges

Solvent Selection

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm) and confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 251.035 for C₁₁H₇ClNO₂) .

- FT-IR : Detects phenolic -OH stretches (~3200 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹) .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Question

Low yields often stem from:

- Steric Hindrance : Introduce electron-withdrawing groups (e.g., -Cl) to activate the pyridine ring for nucleophilic attack .

- Incomplete Deprotonation : Use stronger bases (e.g., NaH) in anhydrous conditions .

- Side Reactions : Monitor intermediates via TLC (silica gel, UV detection) to isolate reactive species before coupling .

What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

- Complementary Techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous NOE correlations .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

How does the electronic environment of the pyridine ring influence the reactivity of this compound?

Advanced Research Question

- Electron-Withdrawing Effects : The 5-chloro substituent deactivates the pyridine ring, directing electrophilic substitution to the para position relative to the oxygen atom .

- Resonance Stabilization : The phenolic -OH donates electrons via conjugation, enhancing stability of the transition state in SNAr reactions .

What are the best practices for evaluating the stability of this compound under varying storage conditions?

Basic Research Question

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the phenolic group .

How can computational tools predict the regioselectivity of derivatization reactions involving this compound?

Advanced Research Question

- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites .

What methodologies are effective for scaling up the synthesis of this compound without compromising purity?

Advanced Research Question

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Cl-substitution) .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DCM) to enhance crystal purity and yield .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Advanced Research Question

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases .

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration of stereoisomers .

What are the key considerations for designing bioactivity assays for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.